molecular formula C13H19N3O B7457920 N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide

Numéro de catalogue B7457920
Poids moléculaire: 233.31 g/mol
Clé InChI: ODGYYCGJTPVOJS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide, also known as BMS-986168, is a novel small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Mécanisme D'action

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide acts as a selective inhibitor of a protein called Bruton’s tyrosine kinase (BTK). BTK is a key enzyme that plays a crucial role in the activation of B cells and the production of antibodies. Inhibition of BTK by N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide leads to suppression of B cell activation and antibody production, which can be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide has been shown to have significant biochemical and physiological effects in preclinical studies. It has been demonstrated to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. In addition, it has been shown to have a favorable safety profile in animal studies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide is its selectivity for BTK, which makes it a promising candidate for the treatment of diseases that are associated with B cell activation. However, one of the limitations of this compound is its poor solubility, which can make it difficult to administer in vivo.

Orientations Futures

There are several future directions for the study of N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide. One potential application is in the treatment of autoimmune disorders such as rheumatoid arthritis and lupus. Another potential application is in the treatment of hematological malignancies such as leukemia and lymphoma. In addition, further studies are needed to optimize the pharmacokinetic properties of this compound and to develop more effective formulations for in vivo administration.
Conclusion
N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide is a novel small molecule inhibitor that has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Its selectivity for BTK makes it a promising candidate for the treatment of diseases that are associated with B cell activation. Further studies are needed to optimize its pharmacokinetic properties and to develop more effective formulations for in vivo administration.

Méthodes De Synthèse

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide can be synthesized using a two-step process. In the first step, 3-bromo-6-(dimethylamino)pyridine is reacted with cyclopentanecarboxylic acid to form the intermediate product, 3-(cyclopentanecarbonyl)-6-(dimethylamino)pyridine. In the second step, the intermediate is treated with triethylamine and 1,3-dicyclohexylcarbodiimide to form the final product, N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide.

Applications De Recherche Scientifique

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that play a crucial role in the development and progression of these diseases.

Propriétés

IUPAC Name

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16(2)12-8-7-11(9-14-12)15-13(17)10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGYYCGJTPVOJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-(dimethylamino)pyridin-3-yl]cyclopentanecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.